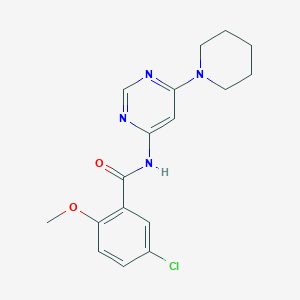
5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of complex organic molecules .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from "5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide" for potential therapeutic applications. For example, a study explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities, indicating the utility of such compounds in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Properties
Several studies have investigated the pharmacological properties of derivatives of "this compound," including their roles as serotonin receptor agonists. For instance, derivatives have been evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2003). Another study synthesized benzamide derivatives as selective serotonin 4 receptor agonists, which could accelerate gastric emptying and increase the frequency of defecation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Antimicrobial Activity
Compounds synthesized from "this compound" have also been evaluated for their antimicrobial activities. A study involving the synthesis and antimicrobial activity assessment of new pyridine derivatives reported variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Potential in Drug Development
The research applications extend to drug development, where the synthesis of derivatives aims at discovering compounds with significant therapeutic potential. For instance, a study on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified metabolites of a related compound in chronic myelogenous leukemia patients, highlighting the compound's role in developing targeted cancer therapies (Gong, Chen, Deng, & Zhong, 2010).
Direcciones Futuras
The future directions for research on “5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide” could include further studies on its synthesis, properties, and potential applications. This could involve more detailed investigations of its synthesis, analysis of its physical and chemical properties, and exploration of its potential uses .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-14-6-5-12(18)9-13(14)17(23)21-15-10-16(20-11-19-15)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDBERHRGMTVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)
![2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2700512.png)
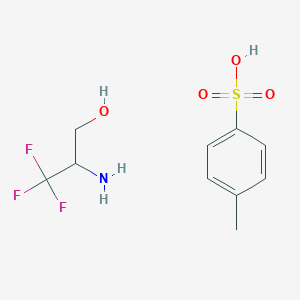
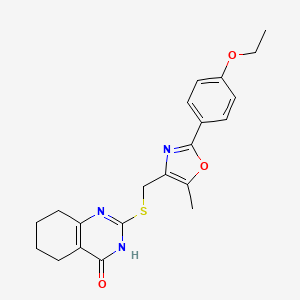
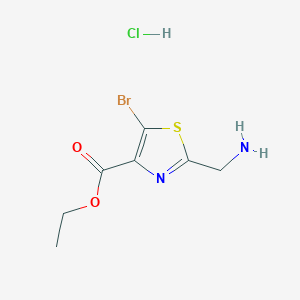
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

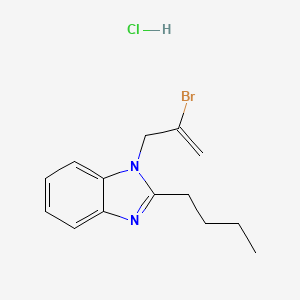
![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2700525.png)
![1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2700526.png)
![1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2700527.png)